REACTION_CXSMILES
|
[O:1]([C:8]1[CH:13]=[CH:12][C:11]([OH:14])=[CH:10][CH:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.S(Cl)([Cl:18])(=O)=O>C(NCC(C)C)C(C)C.C1(C)C=CC=CC=1>[Cl:18][C:10]1[CH:9]=[C:8]([O:1][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)[CH:13]=[CH:12][C:11]=1[OH:14]
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
O(C1=CC=CC=C1)C1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
0.69 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0.15 mL
|
Type
|
catalyst
|
Smiles
|
C(C(C)C)NCC(C)C
|
Name
|
|
Quantity
|
54 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
ADDITION
|
Details
|
The residue was diluted with AcOEt and aq sat. bicarbonate solution
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted twice with AcOEt
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over anhydrous Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
chromatographed on silica gel
|
Type
|
WASH
|
Details
|
Elution with 15% AcOEt/hexanes
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=CC(=C1)OC1=CC=CC=C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.3 g | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 121.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |